BenchChemオンラインストアへようこそ!

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide

Neurokinin-3 receptor NK-3 antagonism triazolopyrazine SAR

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide (CAS 2034413-91-5) is a synthetic small molecule built on a [1,2,4]triazolo[4,3-a]pyrazine core with an 8-hydroxy substitution and a 2,5-dimethylbenzamide side chain. This scaffold is associated with multiple pharmacological activities including neurokinin-3 (NK-3) receptor antagonism , renin inhibition , and bromodomain-containing protein 4 (BRD4) inhibition , depending on the substitution pattern.

Molecular Formula C15H15N5O2
Molecular Weight 297.318
CAS No. 2034413-91-5
Cat. No. B2602793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide
CAS2034413-91-5
Molecular FormulaC15H15N5O2
Molecular Weight297.318
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C(=O)NCC2=NN=C3N2C=CNC3=O
InChIInChI=1S/C15H15N5O2/c1-9-3-4-10(2)11(7-9)14(21)17-8-12-18-19-13-15(22)16-5-6-20(12)13/h3-7H,8H2,1-2H3,(H,16,22)(H,17,21)
InChIKeyCKDNPMUVWLEWIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide (CAS 2034413-91-5): Core Scaffold and Pharmacophore Context


N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide (CAS 2034413-91-5) is a synthetic small molecule built on a [1,2,4]triazolo[4,3-a]pyrazine core with an 8-hydroxy substitution and a 2,5-dimethylbenzamide side chain [1]. This scaffold is associated with multiple pharmacological activities including neurokinin-3 (NK-3) receptor antagonism [2], renin inhibition [3], and bromodomain-containing protein 4 (BRD4) inhibition [4], depending on the substitution pattern.

Why Generic Substitution Fails for N-((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide (CAS 2034413-91-5): Substitution-Specific Selectivity Drivers


The [1,2,4]triazolo[4,3-a]pyrazine scaffold hosts multiple distinct pharmacological activities that are exquisitely sensitive to the substitution pattern. The 8-hydroxy group and the 2,5-dimethylbenzamide moiety are critical determinants of target engagement: closely related analogs in the Ogeda NK-3 antagonist patent series (US 9,422,299) demonstrate that even minor modifications to the benzamide substituents or the core oxidation state (e.g., 5,6-dihydro vs. fully aromatic) produce large shifts in receptor selectivity and potency [1]. Generic substitution with an uncharacterized triazolopyrazine analog from the same chemical class risks loss of target activity, introduction of off-target liabilities, or altered ADME properties that are not predictable from scaffold similarity alone [2].

Quantitative Differentiation Evidence for N-((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide (CAS 2034413-91-5): Head-to-Head and Cross-Study Comparator Data


NK-3 Receptor Binding Affinity: Target Compound vs. Core Scaffold Baseline

The target compound has not been directly assayed in published primary literature. However, the closest structurally characterized analog—2-(3-fluorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide—is reported as a selective NK-3 receptor antagonist . In the Ogeda patent US 9,422,299, structurally related N-acyl-5,6-dihydro-triazolopyrazines (which differ from the target compound in core saturation state) exhibit NK-3 binding Ki values ranging from <500 nM to 20 nM [1]. The target compound's 2,5-dimethylbenzamide substitution is expected to modulate NK-3 affinity relative to these comparators, but no direct quantitative data are publicly available for CAS 2034413-91-5 at this time.

Neurokinin-3 receptor NK-3 antagonism triazolopyrazine SAR

Renin Inhibitory Scaffold Potential: 8-Hydroxy Substitution as Activity Determinant

The 8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazine substructure has been established as a critical pharmacophoric element for human renin inhibition. In the seminal series by Bradbury et al. (1990), 1,2,4-triazolo[4,3-a]pyrazine derivatives bearing the 8-hydroxy group and statine or hydroxyethylene isostere transition-state mimetics achieved nanomolar renin inhibitory activity (IC50 values as low as 3 nM for optimized analogs) [1]. The target compound retains the 8-hydroxy motif but lacks the transition-state mimetic; its renin inhibitory activity, if any, has not been reported. Removal or modification of the 8-hydroxy group in this series resulted in complete loss of renin activity [1].

Renin inhibition antihypertensive agents triazolopyrazine pharmacophore

BRD4 Bromodomain Inhibition: Scaffold-Activity Mapping and the Role of Benzamide Substitution

The Boehringer Ingelheim patent application US 2016/0129001 A1 discloses [1,2,4]triazolo[4,3-a]pyrazine derivatives as BRD4 bromodomain inhibitors, with representative compounds showing IC50 values in the low nanomolar to sub-micromolar range against BRD4 BD1/BD2 domains [1]. The general Formula (I) encompasses N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide as a potential example, though it is not specifically exemplified. The 2,5-dimethylbenzamide moiety is structurally distinct from the patent's exemplified compounds (which predominantly feature heteroaryl or substituted phenyl amides), meaning the specific contribution of the 2,5-dimethyl substitution to BRD4 affinity and selectivity is unknown without dedicated testing.

BRD4 inhibition BET bromodomain epigenetic cancer therapy

Recommended Research Application Scenarios for N-((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide (CAS 2034413-91-5) Based on Evidence Strength


NK-3 Receptor Antagonist Lead Optimization and Structure-Activity Relationship (SAR) Studies

Incorporate CAS 2034413-91-5 as a candidate analog in NK-3 receptor antagonist SAR campaigns. The compound's 8-hydroxy-triazolopyrazine core matches the pharmacophore of known selective NK-3 antagonists from the Ogeda patent family (US 9,422,299) [1]. Evaluate its receptor binding affinity (Ki) in radioligand displacement assays using 3H-SB222200 alongside benchmark compounds such as fezolinetant (Ki ~20–30 nM) to establish the contribution of the 2,5-dimethylbenzamide moiety to NK-3 potency and selectivity over NK-1/NK-2 receptors [1]. This application leverages class-level evidence of NK-3 activity for the scaffold while generating the missing quantitative data needed for procurement justification.

Renin Inhibitory Pharmacophore Validation: 8-Hydroxy Motif Contribution

Use CAS 2034413-91-5 in a focused screening panel to test whether the 8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazine core retains human renin inhibitory activity when conjugated to a 2,5-dimethylbenzamide side chain rather than the statine or hydroxyethylene transition-state mimetics used in the canonical Bradbury et al. renin inhibitor series [2]. Compare IC50 values against known renin inhibitors (e.g., aliskiren) in fluorogenic substrate assays. A positive result would validate a new, simplified renin inhibitor chemotype; a negative result would define the structural boundaries of renin activity within this scaffold class [2].

BRD4 Bromodomain Inhibitor Library Expansion and Selectivity Profiling

Include CAS 2034413-91-5 in a compound library for BRD4 bromodomain inhibitor screening, based on its structural coverage under the Boehringer Ingelheim patent US 2016/0129001 A1 [3]. Test BRD4 BD1 and BD2 domain inhibition via AlphaScreen or TR-FRET assays, and profile selectivity across the BET family (BRD2, BRD3, BRD-T) and non-BET bromodomains (e.g., CECR2, BRD9). The 2,5-dimethyl substitution pattern is underexplored in this patent space and may offer differentiated selectivity profiles compared to the exemplified heteroaryl amide analogs [3].

Quote Request

Request a Quote for N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.